molecular formula C19H20FN5O2 B6459175 7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2548999-99-9

7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6459175
CAS No.: 2548999-99-9
M. Wt: 369.4 g/mol
InChI Key: RCOAZNHDLKMHDV-UHFFFAOYSA-N
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Description

The compound 7-fluoro-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 7 with a fluorine atom and at position 3 with a piperidin-4-ylmethyl group. The piperidine ring is further functionalized at position 1 with a 6-methoxypyrimidin-4-yl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

7-fluoro-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-27-18-9-17(21-11-22-18)24-6-4-13(5-7-24)10-25-12-23-16-8-14(20)2-3-15(16)19(25)26/h2-3,8-9,11-13H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAZNHDLKMHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs primarily derive from pyrido[3,4-d]pyrimidin-4(3H)-one and thiazolo[4,5-d]pyrimidine cores. Key differences include:

Core Structure
  • Target Compound : 3,4-Dihydroquinazolin-4-one (fused benzene and pyrimidine rings).
  • Analogs : Pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., Compounds 54l, 51b, 44g) or thiazolo[4,5-d]pyrimidine (e.g., Compound 19) .
Substituents
  • Piperidine/Piperazine Linkers :

    • The target compound uses a 6-methoxypyrimidin-4-yl -substituted piperidine, whereas analogs often feature fluorophenyl (e.g., 3,5-difluorophenyl in 54l ), chlorophenyl (e.g., 3,5-dichlorophenyl in Compound 6 ), or pyridinyl groups (e.g., pyridin-2-ylpiperazine in 44g ).
    • The methoxy group may improve solubility compared to halogenated analogs but reduce lipophilicity, affecting membrane permeability .
  • Position 7 Substitution: The 7-fluoro group in the target compound contrasts with unsubstituted or variably substituted positions in analogs (e.g., 8-substituted pyrido-pyrimidinones in –2). Fluorine’s electron-withdrawing effects could enhance hydrogen bonding or metabolic stability .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound 3,4-Dihydroquinazolin-4-one 7-Fluoro, 6-methoxypyrimidinyl-piperidine Hypothesized enhanced solubility
Compound 54l Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Difluorophenyl-piperidine Potent cell activity
Compound 51b Pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorophenyl-piperidine Synthesized via similar methods
Compound 44g Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridin-2-ylpiperazine Potential CNS penetration
Compound 6 Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Dichlorophenyl-piperidine High lipophilicity
  • Fluorophenyl vs. Methoxypyrimidinyl : Fluorophenyl groups (e.g., 54l, 51b) may enhance target binding via hydrophobic interactions, whereas methoxypyrimidinyl could improve solubility .
  • Chlorophenyl Groups : Higher lipophilicity in Compound 6 may favor membrane penetration but increase metabolic oxidation risks .

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